6''-O-Acetylsaikosaponin D
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Overview
Description
6’‘-O-Acetylsaikosaponin D is a triterpenoid saponin compound found in the roots of Bupleurum species, particularly Bupleurum chinense. Saikosaponins, including 6’'-O-Acetylsaikosaponin D, have garnered significant attention due to their diverse biological activities, such as anti-inflammatory, anti-tumor, and immune-modulating properties .
Mechanism of Action
Target of Action
6’'-O-Acetylsaikosaponin D is a triterpenoid saponin, a class of compounds known for their diverse biological activitiesResearch suggests that similar compounds may interact with proteins such as the apoptosis regulator bcl-2 (bcl-2), c-x-c chemokine receptor type 4 (cxcr4), probable atp-dependent rna helicase ddx5 (ddx5), protein kinase c alpha (prkca), and proto-oncogene tyrosine-protein kinase src (src) .
Mode of Action
For instance, it may influence the activity of the aforementioned proteins, potentially affecting cell signaling, apoptosis, and other cellular functions .
Biochemical Pathways
Network pharmacology and bioinformatics analysis suggest that the action of similar compounds against diseases like breast cancer is achieved by the regulation of several biological signaling pathways, such as pathways in cancer, pi3k-akt signaling pathway, egfr tyrosine kinase inhibitor resistance, micrornas in cancer, etc .
Pharmacokinetics
It is known that similar compounds, such as saikosaponins, are absorbed rapidly in rats after oral administration .
Result of Action
Similar compounds have been shown to exhibit significant cytotoxicity toward several cancer cells
Action Environment
Environmental factors can influence the action, efficacy, and stability of 6’'-O-Acetylsaikosaponin D. Factors such as local geoclimate, seasonal changes, external conditions such as light, temperature, humidity, and soil fertility, as well as cultivation techniques, can affect both the quantitative amount and qualitative composition of saponins .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6’‘-O-Acetylsaikosaponin D involves the acetylation of saikosaponin D. The process typically includes the use of acetic anhydride and a catalyst such as pyridine under controlled temperature conditions. The reaction proceeds with the acetylation of the hydroxyl group at the 6’’ position of the sugar moiety .
Industrial Production Methods: Industrial production of 6’'-O-Acetylsaikosaponin D is primarily achieved through extraction and purification from Bupleurum species. The process involves several steps, including solvent extraction, chromatographic separation, and crystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions: 6’'-O-Acetylsaikosaponin D undergoes various chemical reactions, including:
Hydrolysis: The acetyl group can be hydrolyzed under acidic or basic conditions to yield saikosaponin D.
Oxidation: The aglycone part of the molecule can undergo oxidation reactions, leading to the formation of different oxidized derivatives.
Substitution: The hydroxyl groups in the sugar moiety can participate in substitution reactions with various reagents.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution: Reagents like acetic anhydride for acetylation or benzoyl chloride for benzoylation.
Major Products Formed:
Hydrolysis: Saikosaponin D.
Oxidation: Oxidized derivatives of the aglycone.
Substitution: Various acetylated or benzoylated derivatives.
Scientific Research Applications
Chemistry: Used as a reference compound in the structural elucidation of saikosaponins.
Biology: Investigated for its role in modulating immune responses and its anti-inflammatory properties.
Medicine: Explored for its anti-tumor activities, particularly in inhibiting the proliferation of cancer cells and inducing apoptosis.
Industry: Utilized in the development of herbal medicines and dietary supplements due to its bioactive properties
Comparison with Similar Compounds
- Saikosaponin A: Known for its hepatoprotective and anti-inflammatory properties.
- Saikosaponin B: Exhibits anti-tumor and anti-viral activities.
- Saikosaponin C: Studied for its neuroprotective and anti-inflammatory effects.
- Saikosaponin D: The parent compound of 6’'-O-Acetylsaikosaponin D, with similar but less potent activities .
Properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-3,5-dihydroxy-2-[[(1S,2R,4S,5R,8R,9R,10S,13S,14R,17S,18R)-2-hydroxy-9-(hydroxymethyl)-4,5,9,13,20,20-hexamethyl-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracos-15-en-10-yl]oxy]-6-methyloxan-4-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O14/c1-22-30(48)35(58-36-33(51)32(50)31(49)24(56-36)19-53-23(2)46)34(52)37(55-22)57-29-11-12-39(5)25(40(29,6)20-45)9-13-41(7)26(39)10-14-44-27-17-38(3,4)15-16-43(27,21-54-44)28(47)18-42(41,44)8/h10,14,22,24-37,45,47-52H,9,11-13,15-21H2,1-8H3/t22-,24-,25-,26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,36+,37+,39+,40+,41-,42+,43-,44+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDWZBAMDKXKRBA-YBZZVAQVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2CCC3(C(C2(C)CO)CCC4(C3C=CC56C4(CC(C7(C5CC(CC7)(C)C)CO6)O)C)C)C)O)OC8C(C(C(C(O8)COC(=O)C)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@H]([C@]2(C)CO)CC[C@@]4([C@@H]3C=C[C@@]56[C@]4(C[C@H]([C@@]7([C@H]5CC(CC7)(C)C)CO6)O)C)C)C)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)COC(=O)C)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
823.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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